molecular formula C18H22N4O4S B2940408 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331675-49-1

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2940408
CAS No.: 331675-49-1
M. Wt: 390.46
InChI Key: AEEDLQPEGVNOCF-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, such as hydroxy, phenoxypropyl, isopropylthio, and methyl groups. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the phenoxypropyl group: This step involves the reaction of the purine core with a phenoxypropyl halide under basic conditions to form the corresponding phenoxypropyl-substituted purine.

    Introduction of the isopropylthio group: The isopropylthio group can be introduced through a nucleophilic substitution reaction using an isopropylthiol reagent.

    Introduction of the hydroxy group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Introduction of the methyl group: The methyl group can be introduced through a methylation reaction using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenoxypropyl group can be reduced to form a phenylpropyl group.

    Substitution: The isopropylthio group can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydroxy and thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the isopropylthio group can yield various substituted purine derivatives.

Scientific Research Applications

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of purine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases involving purine metabolism.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes involved in purine metabolism, leading to changes in cellular processes. Additionally, the compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a phenoxypropyl group and an isopropylthio group, which may result in different pharmacological effects and applications.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(2)27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-7-5-4-6-8-13/h4-8,11-12,23H,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEDLQPEGVNOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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